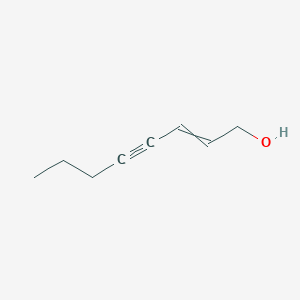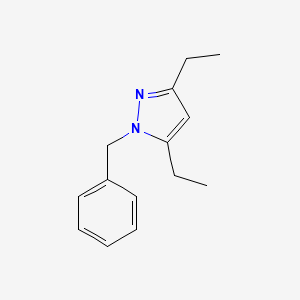
1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of diethyl groups at positions 3 and 5, and a phenylmethyl group at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems .
Méthodes De Préparation
The synthesis of 1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cycloaddition with terminal alkynes . The reaction conditions typically include the use of solvents such as ethanol or acetic acid, and catalysts like Amberlyst-70, which offers eco-friendly attributes . Industrial production methods may involve multicomponent reactions and the use of transition-metal catalysts to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents. .
Applications De Recherche Scientifique
1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. Pyrazoles can act as enzyme inhibitors by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. They may also interact with receptors, modulating signal transduction pathways and cellular responses . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- can be compared with other similar compounds, such as:
1H-Pyrazole, 3,5-dimethyl-1-phenyl-: This compound has methyl groups instead of diethyl groups at positions 3 and 5, which may affect its reactivity and biological activity.
1H-Pyrazole, 3,5-diphenyl-: The presence of phenyl groups at positions 3 and 5 can significantly alter the compound’s properties and applications.
1H-Pyrazole, 3,5-diethyl-1-(methyl)-:
Propriétés
Numéro CAS |
168824-10-0 |
|---|---|
Formule moléculaire |
C14H18N2 |
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1-benzyl-3,5-diethylpyrazole |
InChI |
InChI=1S/C14H18N2/c1-3-13-10-14(4-2)16(15-13)11-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 |
Clé InChI |
BDSIJPICWXHXST-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NN1CC2=CC=CC=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphane](/img/structure/B14254430.png)
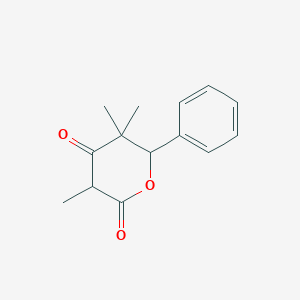
![2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride](/img/structure/B14254451.png)
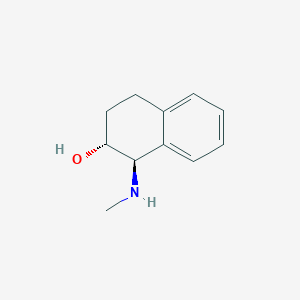
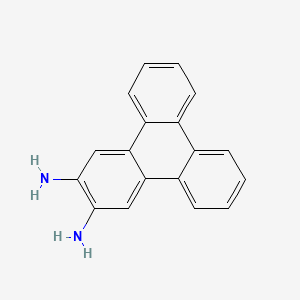
![Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one](/img/structure/B14254470.png)
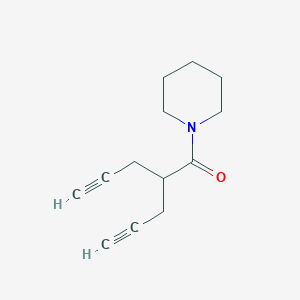
![1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-](/img/structure/B14254484.png)
![(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14254486.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)](/img/structure/B14254487.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol](/img/structure/B14254490.png)
![N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14254493.png)
